![molecular formula C21H21ClN2O3 B14966903 1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide](/img/structure/B14966903.png)
1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide
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Overview
Description
1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide is a synthetic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is of interest due to its unique chemical structure, which combines a quinoline core with a chlorophenyl and butyl group, potentially offering a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Butylation: The butyl group can be introduced through an alkylation reaction, where the intermediate product is reacted with butyl bromide in the presence of a base such as potassium carbonate.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, where the intermediate product is reacted with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Formation of a quinoline-2,4-dione derivative.
Reduction: Formation of a quinoline-4-hydroxy derivative.
Substitution: Formation of substituted quinoline derivatives.
Hydrolysis: Formation of quinoline-2-carboxylic acid and 4-chlorobenzylamine.
Scientific Research Applications
1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: As a probe to study the interactions of quinoline derivatives with biological targets such as enzymes and receptors.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key biological processes, such as DNA replication, protein synthesis, or signal transduction.
Receptor Binding: Binding to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: Intercalating into the DNA double helix, disrupting DNA replication and transcription.
Comparison with Similar Compounds
1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide can be compared with other similar compounds, such as:
Quinoline-2-carboxamides: These compounds share the quinoline core and carboxamide functional group but differ in the substituents attached to the quinoline ring.
Chlorophenylquinolines: These compounds share the chlorophenyl group and quinoline core but differ in the functional groups attached to the quinoline ring.
Butylquinolines: These compounds share the butyl group and quinoline core but differ in the functional groups attached to the quinoline ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Biological Activity
1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core, which is known for its diverse pharmacological properties.
Anticancer Activity
Research indicates that quinoline derivatives exhibit anticancer properties through various mechanisms, including the inhibition of specific enzymes and pathways involved in cancer cell proliferation. For instance, studies have shown that compounds similar to this compound can inhibit sirtuins, a family of proteins implicated in cancer progression .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Quinoline derivatives have been evaluated for their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, demonstrating significant anti-inflammatory effects .
Antimicrobial Activity
Quinoline derivatives are also explored for their antimicrobial properties. The compound may act against various pathogens by disrupting cellular processes or inhibiting essential enzymes. Studies have shown that certain quinoline derivatives possess activity against both bacterial and fungal strains .
Case Studies and Research Findings
Pharmacological Profile
The pharmacological profile of this compound is characterized by its interactions with various biological targets:
- Sirtuins : Inhibition leading to reduced cancer cell proliferation.
- Nitric Oxide Synthase : Decreased production linked to anti-inflammatory effects.
- Pathogen Targets : Disruption of microbial growth mechanisms.
Properties
Molecular Formula |
C21H21ClN2O3 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H21ClN2O3/c1-2-3-12-24-17-7-5-4-6-16(17)19(25)18(21(24)27)20(26)23-13-14-8-10-15(22)11-9-14/h4-11,25H,2-3,12-13H2,1H3,(H,23,26) |
InChI Key |
GGRUQJSKMAWYDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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